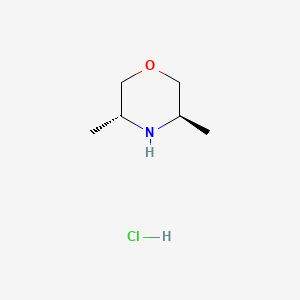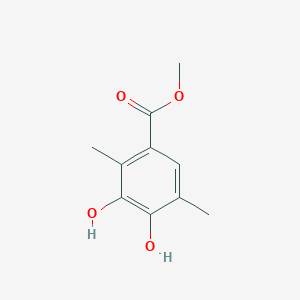
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring, along with a methyl ester functional group.
Wirkmechanismus
Target of Action
The primary targets of Methyl 3,4-dihydroxy-2,5-dimethylbenzoate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets within the body .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
It is part of the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be stable at pH 1–9, indicating moderate alkali-stability . It is also recommended to be stored below +30°C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-dihydroxy-2,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ester derivatives or ethers
Wissenschaftliche Forschungsanwendungen
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and antioxidant activity.
Industry: It is utilized in the production of fragrances and flavoring agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Methyl 3,5-dihydroxybenzoate
- Methyl 4-hydroxy-2,5-dimethylbenzoate
Uniqueness
Methyl 3,4-dihydroxy-2,5-dimethylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups on the benzene ring enhances its solubility in organic solvents and its potential as a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 3,4-dihydroxy-2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-5-4-7(10(13)14-3)6(2)9(12)8(5)11/h4,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKMMJACUDPNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
![Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2992739.png)
![8-(sec-butyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992741.png)
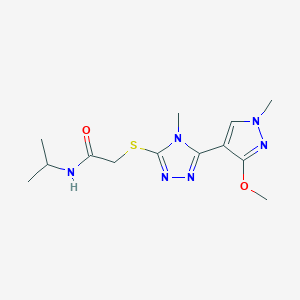
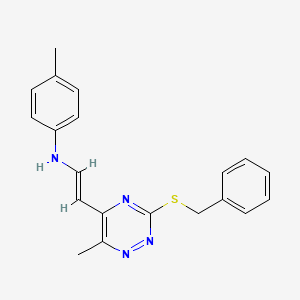
![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)
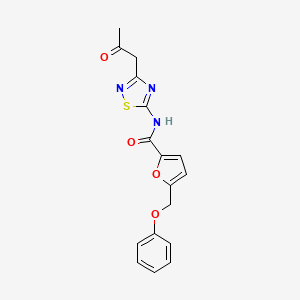
![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)
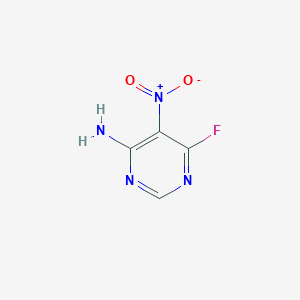
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992751.png)
![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)

![(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2992758.png)
